N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes benzoyl, chlorophenyl, phenyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by reactions with substituted phenylpiperazine . The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the context of its use, such as in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE
- N-(2-BENZOYL-4-CHLOROPHENYL)-2-NITROBENZAMIDE
- N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE
Uniqueness
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H20ClNO2S |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C27H20ClNO2S/c28-21-16-17-24(23(18-21)25(30)19-10-4-1-5-11-19)29-27(31)26(20-12-6-2-7-13-20)32-22-14-8-3-9-15-22/h1-18,26H,(H,29,31) |
InChI Key |
ZDKJNCXOBBYCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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